
1,3-Dioxolan-4-one,2,2-dimethyl-5-(1-methylethyl)-,(5R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolan-4-one,2,2-dimethyl-5-(1-methylethyl)-,(5R)-(9CI) is a chemical compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers with two oxygen atoms in the ring. This particular compound is characterized by its unique substituents, including a dimethyl group and an isopropyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolan-4-one,2,2-dimethyl-5-(1-methylethyl)-,(5R)-(9CI) typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials might include diols and carbonyl compounds. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to optimize yield and purity. Catalysts and solvents are chosen to enhance the reaction rate and selectivity. Purification steps such as distillation or crystallization are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxolan-4-one,2,2-dimethyl-5-(1-methylethyl)-,(5R)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolan-4-one,2,2-dimethyl-5-(1-methylethyl)-,(5R)-(9CI) has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of 1,3-Dioxolan-4-one,2,2-dimethyl-5-(1-methylethyl)-,(5R)-(9CI) involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A simpler analog without the dimethyl and isopropyl groups.
1,3-Dioxane: A six-membered ring analog.
Tetrahydrofuran: A five-membered ring ether without the additional substituents.
Uniqueness
1,3-Dioxolan-4-one,2,2-dimethyl-5-(1-methylethyl)-,(5R)-(9CI) is unique due to its specific substituents, which confer distinct chemical and physical properties. These differences can affect its reactivity, stability, and interactions with other molecules.
Eigenschaften
Molekularformel |
C8H14O3 |
|---|---|
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
(5R)-2,2-dimethyl-5-propan-2-yl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C8H14O3/c1-5(2)6-7(9)11-8(3,4)10-6/h5-6H,1-4H3/t6-/m1/s1 |
InChI-Schlüssel |
IYTDDIHEQOBLKU-ZCFIWIBFSA-N |
Isomerische SMILES |
CC(C)[C@@H]1C(=O)OC(O1)(C)C |
Kanonische SMILES |
CC(C)C1C(=O)OC(O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


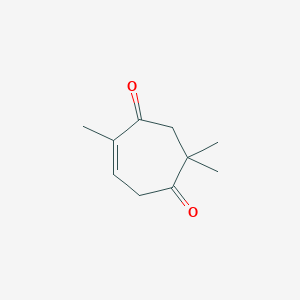

![Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI)](/img/structure/B13809982.png)


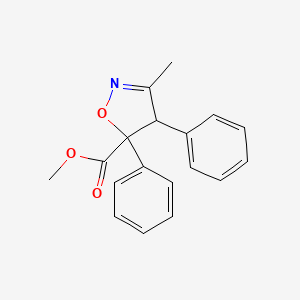


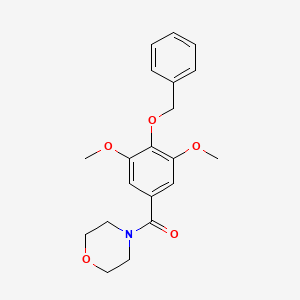
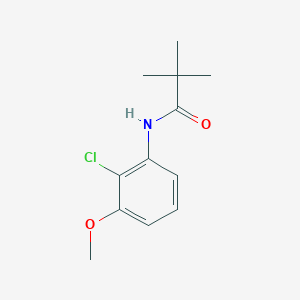


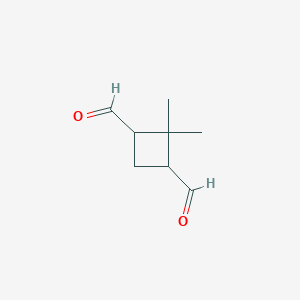
![(2S,3S,5R,6S)-3-(azidomethyl)-5-(dimethoxymethyl)-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13810062.png)
